6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde
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Overview
Description
6-Hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO6. This compound is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde typically involves the nitration of 6-hydroxy-2,4-dimethoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Hydroxy-2,4-dimethoxy-3-nitrobenzoic acid.
Reduction: 6-Hydroxy-2,4-dimethoxy-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde is used in scientific research for various purposes:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde depends on the specific application. In biochemical studies, it may act as a substrate for enzymes, undergoing transformation through enzyme-catalyzed reactions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-nitrobenzaldehyde
- 2-Hydroxy-3-nitrobenzaldehyde
- 4-Hydroxy-3-nitrobenzaldehyde
Uniqueness
6-Hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both methoxy and nitro groups on the benzene ring influences its electronic structure and reactivity, making it a valuable compound for various chemical and biochemical applications.
Properties
IUPAC Name |
6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-3-6(12)5(4-11)9(16-2)8(7)10(13)14/h3-4,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTTXCKYBVUEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357752 |
Source
|
Record name | 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6615-28-7 |
Source
|
Record name | 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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